molecular formula C12H20Cl2N2S B2890957 1-[[(1R,2R)-2-Thiophen-2-ylcyclopropyl]methyl]piperazine;dihydrochloride CAS No. 2138165-37-2

1-[[(1R,2R)-2-Thiophen-2-ylcyclopropyl]methyl]piperazine;dihydrochloride

Cat. No. B2890957
CAS RN: 2138165-37-2
M. Wt: 295.27
InChI Key: VLJXOVYRIGMYCN-IREPQIBFSA-N
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Description

1-[[(1R,2R)-2-Thiophen-2-ylcyclopropyl]methyl]piperazine;dihydrochloride, also known as TPMP, is a compound that has been extensively studied for its potential therapeutic applications. TPMP is a piperazine derivative that has been found to exhibit potent pharmacological activities, including antidepressant, anxiolytic, and analgesic effects.

Scientific Research Applications

Synthesis and Evaluation of Piperazine Derivatives

  • Studies have developed novel synthetic routes and evaluated the pharmacological activities of piperazine derivatives. For instance, Kumar et al. (2017) synthesized a series of novel derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These compounds were tested for antidepressant and antianxiety activities, demonstrating significant effects in behavioral tests on mice (Kumar et al., 2017).

Development of Allosteric Enhancers

  • Romagnoli et al. (2008) synthesized a series of 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives as potent allosteric enhancers of the A1 adenosine receptor. The structural modifications on the piperazine ring significantly influenced the allosteric enhancer activity, highlighting the importance of the chemical configuration for biological activity (Romagnoli et al., 2008).

Radiotracer Development for Oncology

  • Analogues of the σ receptor ligand PB28 with added polar functionality and reduced lipophilicity were designed for potential use as positron emission tomography (PET) radiotracers in oncology. This research aimed to improve the pharmacokinetic properties of these compounds for better diagnostic applications (Abate et al., 2011).

Antimicrobial Activities

  • Patel et al. (2007) and Bektaş et al. (2007) explored the synthesis of amide derivatives of quinolone and triazole derivatives, respectively, incorporating piperazine units. These studies assessed the antibacterial and antifungal activities of the synthesized compounds, finding that some derivatives exhibited good to moderate activities against various strains of bacteria and fungi (Patel et al., 2007); (Bektaş et al., 2007).

Biofilm and MurB Inhibitors

  • Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds were potent bacterial biofilm and MurB inhibitors, showing significant inhibitory activities against various bacterial strains, including MRSA and VRE, and presenting new avenues for the development of antibacterial agents (Mekky & Sanad, 2020).

properties

IUPAC Name

1-[[(1R,2R)-2-thiophen-2-ylcyclopropyl]methyl]piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S.2ClH/c1-2-12(15-7-1)11-8-10(11)9-14-5-3-13-4-6-14;;/h1-2,7,10-11,13H,3-6,8-9H2;2*1H/t10-,11+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJXOVYRIGMYCN-IREPQIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2CC2C3=CC=CS3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C[C@@H]2C[C@H]2C3=CC=CS3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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